21S-Argatroban
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-MXSMSXNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121785-72-6 | |
| Record name | 21S-Argatroban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 121785-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGATROBAN ANHYDROUS, (21S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBM839JAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Action
Direct Thrombin Inhibition Modality
21S-Argatroban is classified as a univalent direct thrombin inhibitor, meaning it binds solely to the catalytic active site of thrombin. pathbank.orgwikipedia.org This interaction is competitive and reversible, with a high affinity and selectivity for thrombin. drugbank.comucv.venih.gov The inhibition constant (Ki) of argatroban (B194362) for thrombin is approximately 0.04 µM, indicating a potent inhibitory effect. fda.govpfizermedicalinformation.comdrugbank.com At therapeutic concentrations, it demonstrates minimal to no inhibitory activity against other related serine proteases involved in the coagulation and fibrinolytic systems, such as trypsin, factor Xa, plasmin, and kallikrein. fda.govdrugbank.comglobalrph.com The binding of argatroban to thrombin's active site prevents the enzyme from interacting with its substrates, which is fundamental to its anticoagulant effect. patsnap.com
Interaction with Free and Clot-Bound Thrombin
A key feature of this compound is its capacity to inhibit both free (soluble) thrombin circulating in the plasma and thrombin that is bound to fibrin (B1330869) within a clot. fda.govdrugbank.comfda.gov This is a significant advantage over indirect thrombin inhibitors like heparin, which are less effective at neutralizing clot-bound thrombin. e-lactancia.orgahajournals.org The ability to inhibit clot-associated thrombin is crucial because this form of the enzyme remains active and can contribute to thrombus expansion. patsnap.com Studies have demonstrated that argatroban effectively inhibits clot-bound thrombin, independent of clot age or the presence of platelets. ashpublications.orgnih.gov Even after treatment with thrombolytic agents, which can increase the amount of available thrombin, argatroban maintains its inhibitory potency. ashpublications.orgnih.gov
Non-Antithrombin III Dependence in Antithrombotic Activity
The anticoagulant activity of this compound is independent of antithrombin III (AT-III), a natural anticoagulant protein. fda.govpfizermedicalinformation.comdrugbank.com This distinguishes it from heparin and its derivatives, which require AT-III as a cofactor to exert their anticoagulant effects. patsnap.comnih.gov By directly binding to thrombin, argatroban can function effectively even in patients with low or deficient levels of AT-III. nih.gov This direct, AT-III-independent mechanism provides a more predictable anticoagulant response. ahajournals.org
Inhibition of Thrombin-Catalyzed Coagulation Reactions
By directly inhibiting thrombin, this compound effectively blocks the downstream reactions catalyzed by this pivotal enzyme in the coagulation cascade. fda.govdrugbank.comfda.gov
Fibrin Formation Pathways
Thrombin's primary role is the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. patsnap.comnih.gov this compound directly blocks this critical step by occupying the active site of thrombin, thereby preventing the cleavage of fibrinogen. pathbank.orgpatsnap.com This inhibition of fibrin formation is a central component of its anticoagulant effect. drugbank.comfda.gov Research has shown that argatroban is a potent inhibitor of thrombin-mediated fibrinogen cleavage. tocris.com
Coagulation Factor Activation (V, VIII, XIII)
Thrombin also plays a crucial role in amplifying its own generation through a positive feedback loop involving the activation of coagulation factors V and VIII. wikipedia.orgnih.gov Furthermore, it activates factor XIII, a transglutaminase that cross-links fibrin strands, stabilizing the clot structure. pathbank.orgnih.govscbt.com By inhibiting thrombin, this compound prevents the activation of these factors, thereby dampening the propagation of the coagulation cascade and the formation of a stable thrombus. drugbank.compathbank.orgfda.gov While argatroban does not directly inhibit Factor XIIIa, its action on thrombin prevents the activation of Factor XIII. scbt.comcapes.gov.br
Protein C Activation Modulation
Thrombin, when bound to thrombomodulin on the surface of endothelial cells, activates Protein C, which in turn inactivates factors Va and VIIIa, acting as a natural anticoagulant. Argatroban inhibits the thrombin-catalyzed activation of Protein C. fda.govdrugbank.comfda.gov However, by inhibiting the thrombin-thrombomodulin complex, it can also prevent the activation of thrombin-activatable fibrinolysis inhibitor (TAFI), which may facilitate endogenous fibrinolysis. tandfonline.com Studies suggest that argatroban enhances fibrinolysis more efficiently than heparin, partly through a differential inhibition of thrombin-mediated activation of TAFI and Factor XIII. capes.gov.br
Interactive Data Tables
Table 1: Selectivity of Argatroban for Thrombin
| Serine Protease | Effect of Argatroban at Therapeutic Concentrations | Citation |
|---|---|---|
| Thrombin | Potent Inhibition | fda.govpfizermedicalinformation.comdrugbank.com |
| Trypsin | Little to no effect | fda.govdrugbank.comglobalrph.com |
| Factor Xa | Little to no effect | fda.govdrugbank.comglobalrph.com |
| Plasmin | Little to no effect | fda.govdrugbank.comglobalrph.com |
Table 2: Comparison of Argatroban and Heparin Mechanisms
| Feature | This compound | Heparin | Citation |
|---|---|---|---|
| Mechanism | Direct Thrombin Inhibitor | Indirect Thrombin Inhibitor | patsnap.comnih.gov |
| Cofactor Requirement | Independent of Antithrombin III | Requires Antithrombin III | drugbank.comnih.gov |
| Action on Clot-Bound Thrombin | Effective Inhibitor | Less Effective Inhibitor | e-lactancia.orgahajournals.org |
Platelet Aggregation Inhibition Mechanisms
This compound exerts its inhibitory effect on platelet aggregation primarily through its direct, competitive, and reversible inhibition of thrombin (factor IIa). drugbank.compfizermedicalinformation.comfda.gov Thrombin is a pivotal enzyme in the coagulation cascade, playing a central role in hemostasis and thrombosis by converting fibrinogen to fibrin and by being a potent activator of platelets. nih.govnih.gov
The anticoagulant effect of this compound is achieved by binding to the active site of thrombin, thereby blocking its catalytic activity. drugbank.compfizermedicalinformation.com This inhibition occurs without the need for a cofactor like antithrombin III, which is required for the action of heparin. drugbank.compfizermedicalinformation.com A key aspect of this compound's mechanism is its ability to inhibit both free (circulating) thrombin and thrombin that is bound to fibrin clots. drugbank.compfizermedicalinformation.comnih.govthieme-connect.com This is a significant advantage over the heparin-antithrombin III complex, which is unable to effectively inactivate clot-associated thrombin. fda.govthieme-connect.comhres.ca
By neutralizing thrombin, this compound effectively blocks all thrombin-catalyzed or -induced reactions that lead to platelet activation and aggregation. drugbank.compfizermedicalinformation.commims.com This includes the prevention of thrombin-mediated cleavage of protease-activated receptors (PARs) on the platelet surface, which are crucial for initiating the platelet activation cascade.
Research has demonstrated that this compound concentration-dependently inhibits platelet aggregation induced by thrombin. thieme-connect.com Furthermore, it has been shown to inhibit the release of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the potent platelet agonist thromboxane A2. thieme-connect.com Some studies also suggest that this compound may have additional anti-inflammatory effects, such as the upregulation of intraplatelet nitric oxide (NO) levels, which can further suppress platelet activation. ashpublications.org
The inhibitory activity of this compound on thrombin is highly selective. drugbank.comnih.gov At therapeutic concentrations, it demonstrates little to no inhibitory effect on other related serine proteases involved in the coagulation and fibrinolytic systems, such as factor Xa, trypsin, plasmin, and kallikrein. drugbank.compfizermedicalinformation.comnih.gov
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Species | Source |
|---|---|---|---|---|
| Thrombin | Ki | 0.04 µM | Human | drugbank.compfizermedicalinformation.com |
| Thrombin | Ki | 19 nM | Not Specified | rndsystems.com |
| Free Thrombin | IC50 | 0.01 µM | Not Specified | caymanchem.com |
| Clot-Bound Thrombin | IC50 | 0.09 µM | Not Specified | caymanchem.com |
| Thrombin-Induced Platelet Aggregation | IC50 | 0.077 µM | Guinea Pig | caymanchem.com |
| Clot-Induced Platelet Aggregation | IC50 | 21 nM | Rabbit | thieme-connect.com |
| Clot-Induced TXB2 Release | IC50 | 13 nM | Rabbit | thieme-connect.com |
| Factor Xa | Ki | 53 µM | Not Specified | caymanchem.com |
| Trypsin | Ki | 0.19 µM | Not Specified | caymanchem.com |
| Plasmin | Ki | 25.7 µM | Not Specified | caymanchem.com |
| Tissue Plasminogen Activator | Ki | 87.7 µM | Not Specified | caymanchem.com |
Pharmacokinetic and Pharmacodynamic Research
Absorption and Distribution Dynamics
Administered intravenously, Argatroban's bioavailability is 100%. drugbank.com Upon infusion, its anticoagulant effects are immediate as plasma concentrations begin to rise. hemonc.orgpfizermedicalinformation.com Steady-state levels for both the drug and its anticoagulant effect are typically achieved within one to three hours. hemonc.orgpfizermedicalinformation.commims.com
Argatroban (B194362) primarily distributes in the extracellular fluid. hemonc.orgfda.govglobalrph.com The apparent steady-state volume of distribution is approximately 174 mL/kg, which translates to about 12.18 liters in a 70 kg adult. drugbank.comrxlist.comglobalrph.com In human serum, 54% of Argatroban is bound to proteins. rxlist.compfizermedicalinformation.comglobalrph.com Specifically, it binds 20% to albumin and 34% to α1-acid glycoprotein (B1211001). rxlist.compfizermedicalinformation.comglobalrph.com
| Pharmacokinetic Parameter | Value |
| Bioavailability (Intravenous) | 100% drugbank.com |
| Time to Steady-State | 1–3 hours hemonc.orgpfizermedicalinformation.commims.com |
| Volume of Distribution | 174 mL/kg drugbank.comrxlist.comglobalrph.com |
| Protein Binding | 54% rxlist.compfizermedicalinformation.comglobalrph.com |
| - Albumin | 20% rxlist.compfizermedicalinformation.comglobalrph.com |
| - α1-acid glycoprotein | 34% rxlist.compfizermedicalinformation.comglobalrph.com |
Metabolic Pathways and Hepatic Clearance Mechanisms
The liver is the primary site of Argatroban metabolism. drugbank.comwikipedia.org The main metabolic process involves the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring. rxlist.compfizermedicalinformation.comfda.gov This process leads to the formation of four known metabolites. pfizermedicalinformation.comfda.gov Unchanged Argatroban is the major component found in plasma. pfizermedicalinformation.comfda.gov The primary metabolite, M1, has an anticoagulant effect that is 3- to 5-fold weaker than the parent drug. rxlist.compfizermedicalinformation.comfda.gov Plasma concentrations of M1 are low, ranging from 0% to 20% of the parent drug's concentration. pfizermedicalinformation.comfda.gov The other metabolites, M2 to M4, are found in very small amounts in the urine and have not been detected in plasma or feces. fda.govglobalrph.com
The total body clearance of Argatroban is approximately 5.1 mL/kg/min for infusion doses up to 40 mcg/kg/min. rxlist.compfizermedicalinformation.com It's important to note that there is no interconversion between the 21-(R) and 21-(S) diastereoisomers, and their plasma ratio of 65:35 remains constant regardless of metabolism or hepatic impairment. rxlist.comglobalrph.com
In vitro studies have identified the human liver microsomal cytochrome P450 enzymes, specifically CYP3A4/5, as the catalysts for the formation of Argatroban's four metabolites. rxlist.compfizermedicalinformation.comfda.gov However, the clinical significance of this pathway appears to be limited. Studies have shown that erythromycin (B1671065), a potent inhibitor of CYP3A4/5, has no effect on the pharmacokinetics of Argatroban. fda.gov This suggests that CYP3A4/5-mediated metabolism is not a major elimination pathway for Argatroban in vivo. rxlist.comfda.gov
Elimination and Excretion Mechanisms
Argatroban is primarily eliminated from the body through the feces, which is presumed to occur via biliary secretion. drugbank.comrxlist.compfizermedicalinformation.com In a study involving healthy subjects who received a 4-hour infusion of 14C-argatroban, approximately 65% of the radioactivity was recovered in the feces within six days. rxlist.com Around 22% of the radioactivity was found in the urine within 12 hours of the infusion starting. rxlist.com The average recovery of the unchanged drug was 16% in the urine and at least 14% in the feces, relative to the total dose. rxlist.com The terminal elimination half-life of Argatroban ranges from 39 to 51 minutes. rxlist.compfizermedicalinformation.com
Relationship between Plasma Concentration and Anticoagulant Effect
There is a predictable and well-correlated relationship between the plasma concentration of Argatroban and its anticoagulant effect. hemonc.orghres.ca As the plasma concentration of Argatroban increases, so does the level of anticoagulation. pfizermedicalinformation.com This relationship is linear and shows low intersubject variability. hemonc.orghres.ca
The anticoagulant effect of Argatroban is typically monitored using the activated partial thromboplastin (B12709170) time (aPTT). wikipedia.orgontosight.ai Steady-state aPTT levels are usually reached within 1 to 3 hours of starting the infusion. rxlist.com For example, an Argatroban plasma concentration of 0.4 microgram/mL corresponds to an aPTT approximately 1.6 times the baseline value, while a concentration of 2.0 microgram/mL results in an aPTT about 2.6 times the baseline. testmenu.com Other coagulation tests such as the prothrombin time (PT), International Normalized Ratio (INR), and activated clotting time (ACT) are also affected by Argatroban. hemonc.orghres.ca
Isomeric Pharmacokinetics and Pharmacodynamics (21R vs. 21S Diastereoisomers)
Argatroban is a synthetic compound that exists as a mixture of two diastereoisomers, (21R)-Argatroban and (21S)-Argatroban. The commercial formulation consists of these R and S stereoisomers in a fixed ratio of approximately 65:35. rxlist.compfizermedicalinformation.comfda.gov
A key aspect of argatroban's isomeric pharmacodynamics is the difference in potency between the two forms. The less common 21S-isomer is approximately twice as potent as the 21R-isomer in its anticoagulant effect. hres.cahres.ca One study on related isomers noted that the (2R, 4R)-isomer was the most potent thrombin inhibitor, highlighting the significant role stereochemistry plays in the molecule's activity. researchgate.net
Despite this difference in potency, the pharmacokinetic behavior of the isomeric mixture is stable and predictable. Crucially, there is no interconversion between the 21R and 21S diastereoisomers in the human body. rxlist.compfizermedicalinformation.comfda.gov The plasma ratio of the two isomers remains constant at the 65:35 level and is not altered by metabolism or by conditions such as hepatic impairment. rxlist.compfizermedicalinformation.comfda.gov This ensures that the pharmacodynamic effect, while resulting from two isomers of differing potency, remains consistent and proportional to the total drug concentration. One animal study in rats suggested a conversion of the 21-(R) isomer to the more active 21-(S) enantiomer in the kidneys, but this finding is contrary to human data which indicates no such interconversion occurs. medchemexpress.com
Synthetic Methodologies and Stereochemical Research
Historical Overview of Argatroban (B194362) Synthesis Approaches
The initial synthetic routes to argatroban were developed by Mitsubishi Chemical Corporation. uantwerpen.be One of the early methods involved the use of 4-methyl-piperidine as a starting material to first prepare the intermediate (2R, 4R)-4-methyl-2-ethyl-piperidine. newdrugapprovals.org This was followed by condensation with t-BOC protected amino nitro-L-arginine and subsequently with 3-methyl-8-quinoline sulfonyl chloride. The final steps involved hydrolysis, hydrogenation, and hydration to yield argatroban. newdrugapprovals.org However, this process was complex, required nitrogen protection, and utilized the highly toxic gas phosgene, making it challenging to handle. newdrugapprovals.org
An alternative and more straightforward historical route involved the condensation of nitro-L-arginine with 3-methyl-8-quinoline sulfonyl chloride, followed by reaction with the intermediate (2R, 4R)-4-methyl-2-piperidinecarboxylate. newdrugapprovals.orggoogle.com Subsequent hydrolysis, hydrogenation, and hydration afforded argatroban. newdrugapprovals.org Despite its relative simplicity, this method employed reagents like phosphorus oxychloride and phosphorus trichloride, which are hazardous, environmentally unfriendly, and result in low yields and high costs. newdrugapprovals.org
A significant challenge in these early syntheses was the final catalytic hydrogenation step to reduce the quinoline (B57606) ring, which is poorly selective and generates the C21 stereocenter as a mixture of (R) and (S) epimers. uantwerpen.be
Advanced Synthetic Routes for Argatroban Production
In an effort to overcome the limitations of historical methods, researchers have explored more advanced and efficient synthetic strategies for argatroban production.
Catalytic Reduction Methodologies and Associated Challenges
Catalytic hydrogenation is a key step in many argatroban syntheses, typically involving the reduction of an NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid intermediate in the presence of a palladium on carbon (Pd/C) catalyst. newdrugapprovals.orgchemicalbook.com This reaction is often carried out under hydrogen pressure at elevated temperatures. newdrugapprovals.org A significant challenge with this method is controlling the stereoselectivity at the C21 position of the tetrahydroquinoline ring, which is prone to racemization. google.com The final product is consistently a mixture of the 21(R) and 21(S) diastereomers. acs.org Furthermore, the reaction conditions can be harsh, requiring high pressure and temperature, which can lead to unstable product yields and the formation of impurities. google.comresearchgate.net The dissolution rate of the starting material can also impact the reaction kinetics. acs.orgresearchgate.net
| Catalyst | Conditions | Outcome | Challenges |
| Pd/C | Hydrogen pressure (10 kg/cm2 ), 100°C, 8 hours in ethanol | Mixture of (21R) and (21S) isomers | Harsh conditions, unstable yields, racemization |
| Pd/C | Hydrogen pressure (8.5 bar), 85°C in methanol/acetic acid | Mixture of (21R) and (21S) isomers | Formation of impurities at higher temperatures |
Organosilane-Based Reduction Strategies
To circumvent the issues associated with high-pressure catalytic hydrogenation, organosilane-based reduction methods have been developed. These methods offer milder reaction conditions and can avoid the use of heavy metal catalysts. google.com One such approach utilizes an organosilane compound as a reducing agent in the presence of an organic amine salt and a nonmetallic boron compound. google.com This method has been shown to produce argatroban with high purity and yield. google.com
Table 1: Key Reagents in an Organosilane-Based Reduction Method google.com
| Component | Examples | Preferred Reagent |
| Organosilane Compound | Diphenylsilane, Diethylsilane, Dimethylphenylsilane | Diphenylsilane |
| Organic Amine Salt | Diphenylamine hydrochloride, Methylphenylamine hydrochloride, Diisopropylamine hydrochloride | Diisopropylamine hydrochloride |
| Nonmetallic Boron Compound | Boron trifluoride etherate | Boron trifluoride etherate |
| Solvent | Dichloromethane, Chloroform, 1,4-Dioxane, Toluene, Benzene | Toluene |
This strategy provides a safer and more cost-effective alternative for the industrial production of argatroban. google.com
Solid-Phase Synthesis Applications
Solid-phase synthesis has also been explored as a potential route to argatroban. google.comprobes-drugs.org This approach can avoid the medium and high-pressure reaction conditions of liquid-phase synthesis. google.com However, solid-phase synthesis of argatroban has its own set of challenges. The synthetic route can be more complex, and the reagents used, such as DMSO and DMF, have high boiling points and toxicity, making them difficult to recover. google.com Furthermore, the raw materials, including polymer resins and protected amino acids, are expensive, leading to high production costs that are not ideal for industrial-scale manufacturing. google.com
Diastereoselective Synthesis of 21S-Argatroban
The development of diastereoselective methods to synthesize the individual (21R) and (21S) isomers of argatroban has been an area of significant research interest. This would allow for the investigation of the pharmacological properties of each isomer separately.
One approach to achieve diastereoselectivity involves the use of chiral catalysts during the reduction of the quinoline ring. Chiral phosphoric acid or chiral sulfonic acid catalysts have been employed in hydrogen transfer reduction reactions. google.com While this method can yield the target product with a high enantiomeric excess (ee), the chiral catalysts are expensive and difficult to recover, making the process costly for industrial application. google.com
Another strategy focuses on the synthesis of enantiomerically pure synthons for the tetrahydroquinoline moiety. Biocatalytic transformations have been utilized to obtain both (R)- and (S)-synthons, which can then be used for the separate synthesis of (21R)- and (21S)-argatroban. researchgate.net
Separation Techniques for 21R and 21S Diastereoisomers
Due to the difficulty in achieving complete diastereoselectivity during synthesis, the separation of the (21R) and (21S) diastereomers from the resulting mixture is a critical step for obtaining the pure this compound. The physical and chemical properties of the two diastereomers are very similar, making their separation challenging. newdrugapprovals.org
Several techniques have been investigated for this purpose:
Chromatographic Methods: High-pressure liquid chromatography (HPLC) and column chromatography have been successfully used to separate and obtain single (21S) and (21R) argatroban isomers. newdrugapprovals.orggoogle.com Protein A chromatography has also been reported as a separation method. newdrugapprovals.orggoogle.com However, these methods are often associated with small separation amounts and low efficiency, limiting their practical value for industrial-scale production. newdrugapprovals.org
Recrystallization: Fractional crystallization has been explored as a method to separate the diastereomers. By refluxing the argatroban mixture in a mixed solvent of alcohol and water, followed by cooling and filtration, a white crystalline product can be obtained. google.com Repeating this process multiple times can enrich one of the diastereomers. google.com Adding purified water to an argatroban solution and slowly cooling can also induce recrystallization. google.com
Ion Exchange Chromatography: The use of strong-base ion exchange resin for adsorption followed by elution has been employed as a purification step, which can also contribute to the separation of isomers. google.com
Table 2: Comparison of Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC/Column Chromatography | Differential partitioning between stationary and mobile phases | High resolution, can provide pure isomers | Small scale, low efficiency for industrial use |
| Protein A Chromatography | Affinity binding | High specificity | Expensive, limited capacity |
| Fractional Recrystallization | Difference in solubility of diastereomeric salts | Potentially scalable, cost-effective | May require multiple cycles, incomplete separation |
| Ion Exchange Chromatography | Differential binding based on charge | Can be used for purification | May not fully resolve diastereomers alone |
Impact of Stereochemistry on Biological Activity and Physicochemical Profiles
Stereochemistry is a critical determinant of a drug's pharmacological and physical properties, and this holds true for the Argatroban diastereomers. nih.gov The spatial orientation of the methyl group on the tetrahydroquinoline ring directly influences the molecule's biological potency and its physicochemical characteristics, most notably its solubility. nih.govresearchgate.net
Biological Activity: The two diastereomers of Argatroban exhibit different levels of inhibitory activity against thrombin. Research has shown that the less common (21S) isomer is approximately twice as potent as the more abundant (21R) isomer. hres.ca The distinct three-dimensional structures of the isomers result in differential binding affinities to the catalytic site of thrombin. e-lactancia.org The precise fit of the (21S) isomer into the active site is believed to account for its enhanced activity. This difference underscores the importance of stereochemistry in the design of highly effective enzyme inhibitors.
Physicochemical Profiles: Beyond biological activity, stereochemistry also affects key physicochemical properties such as aqueous solubility. nih.govnih.gov Argatroban itself is known to be poorly soluble in water. nih.govgoogle.com Studies on the separated diastereomers aimed to understand how their individual structures contribute to this property. nih.govresearchgate.net The different intermolecular interactions in the solid state of the two isomers, as influenced by their conformation, can lead to variations in their solubility profiles. researchgate.net This has significant implications for drug development and formulation, as solubility can impact bioavailability and the design of delivery systems.
| Property | (21S)-Argatroban | (21R)-Argatroban | Reference |
|---|---|---|---|
| Biological Potency | Approximately twice as potent as the (R) isomer. | Less potent than the (S) isomer. | hres.ca |
| Aqueous Solubility | Both isomers contribute to the overall poor water solubility of the mixture. The different solid-state packing and intermolecular interactions of each isomer influence their respective solubility. | nih.govresearchgate.netnih.gov |
Development of Water-Soluble Argatroban Derivatives
The inherently poor water solubility of Argatroban presents a significant challenge for certain therapeutic applications, particularly for its use as a coating material to render blood-contacting medical devices and tissues nonthrombogenic. nih.gov To overcome this limitation, researchers have focused on developing water-soluble derivatives of the compound.
One successful approach involved the preparation of an anionic form of Argatroban. nih.gov This process included neutralizing an alkaline solution of Argatroban, followed by dialysis and freeze-drying. nih.gov The resulting derivative, termed water-soluble argatroban (WSA), was found to dissolve easily in water. researchgate.netnih.gov
This WSA was specifically developed for surface coating of tissue-engineered cardiovascular constructs, such as vascular grafts and heart valves, which are primarily composed of collagen. nih.gov Studies showed that the anionic WSA could be effectively adsorbed onto the entire surface of these connective tissue sheets upon brief immersion. nih.gov This coating was stable and significantly prevented blood coagulation on the material surfaces in laboratory experiments. nih.gov The development of this water-soluble derivative expands the potential utility of Argatroban beyond its traditional systemic use, opening avenues for creating more biocompatible and antithrombogenic medical materials. nih.gov
Clinical Research and Therapeutic Efficacy
Argatroban (B194362) in Heparin-Induced Thrombocytopenia (HIT) and HIT with Thrombosis Syndrome (HITTS)
Argatroban is a primary therapeutic alternative for patients who develop Heparin-Induced Thrombocytopenia (HIT), an immune-mediated reaction to heparin that paradoxically causes a high risk of thrombosis. nih.govnih.govnih.gov It is also indicated for the more severe presentation, HIT with Thrombosis Syndrome (HITTS). nih.govnih.gov Pivotal prospective studies, ARG-911 and ARG-915, have demonstrated its efficacy in these conditions. nih.gov
Clinical studies have shown that argatroban significantly reduces the risk of new thrombotic events in patients with HIT and HITTS. ahajournals.orgnih.gov In two major prospective studies, argatroban therapy was compared against a historical control group. The primary endpoint was a composite of all-cause death, all-cause amputation, or new thrombosis within a 37-day period. nih.govahajournals.org
In patients with HIT, treatment with argatroban resulted in a statistically significant reduction in the primary composite endpoint compared to historical controls. nih.govahajournals.orgnih.gov One study reported a reduction from 38.8% in the control group to 25.6% in the argatroban-treated group. ahajournals.org Another reported a similar reduction from 38.8% to 28.0%. nih.gov For patients who already had thrombosis (HITTS), the reduction in the composite endpoint was also observed, though the difference was not always statistically significant in initial analyses. ahajournals.orgnih.govopenaccessjournals.com However, time-to-event analyses showed a significant benefit for argatroban in both HIT and HITTS patients. nih.govahajournals.orgnih.gov
Furthermore, argatroban therapy significantly lowered the incidence of new thrombosis and death caused by thrombosis when analyzed as individual endpoints. ahajournals.orgopenaccessjournals.com
Table 1: Efficacy of Argatroban in HIT and HITTS (Composite Endpoint vs. Historical Controls) A composite of all-cause death, all-cause amputation, or new thrombosis within 37 days.
| Study Cohort | Argatroban Group Event Rate | Historical Control Group Event Rate | P-Value |
| HIT (Study 1) | 25.6% | 38.8% | 0.014 |
| HITTS (Study 1) | 43.8% | 56.5% | 0.13 |
| HIT (Study 2) | 28.0% | 38.8% | 0.04 |
| HITTS (Study 2) | 41.5% | 56.5% | 0.07 |
| Data sourced from multiple prospective studies. nih.govahajournals.orgnih.govopenaccessjournals.com |
A key marker of resolution in HIT is the recovery of platelet counts. elsevier.es Studies have consistently demonstrated that patients treated with argatroban experience a significantly more rapid recovery of platelet counts compared to historical controls. ahajournals.orgnih.gov This effect is a critical component of treatment, as the risk of thrombosis persists until platelet counts normalize. elsevier.es In one of the foundational studies, the more rapid rise in platelet counts in the argatroban group was statistically significant (p=0.0001). ahajournals.org Thrombocytopenia was resolved in at least 69% of patients treated with argatroban during the treatment period, compared with 50% or less in the control group. ahajournals.org
The primary evidence for argatroban's efficacy in HIT and HITTS comes from prospective studies that used a historical control group for comparison. ahajournals.orgpfizermedicalinformation.com These studies consistently favored argatroban. Across the board, argatroban treatment was associated with improved clinical outcomes, most notably a significant reduction in the incidence of new thrombosis. ahajournals.orgnih.govopenaccessjournals.com A Bayesian network meta-analysis comparing multiple anticoagulants used for HIT found that argatroban was associated with the lowest rates of thromboembolic events and mortality, as well as the shortest hospitalization length compared to lepirudin, bivalirudin (B194457), desirudin (B48585), and danaparoid. nih.govd-nb.info
Table 2: Comparative Outcomes in HIT/HITTS: Argatroban vs. Historical Control
| Outcome | Argatroban Treatment | Historical Control | Finding |
| New Thrombosis | Significantly Reduced | Higher Incidence | Argatroban therapy significantly reduced the percentage of patients with new thrombosis. ahajournals.orgopenaccessjournals.comnih.gov |
| Death due to Thrombosis | Significantly Reduced | Higher Incidence | Argatroban-treated patients had significantly reduced death caused by thrombosis. ahajournals.orgnih.gov |
| Platelet Count Recovery | More Rapid | Slower | Patients treated with argatroban had a significantly more rapid rise in platelet counts. ahajournals.orgnih.gov |
| Data based on prospective, historically controlled studies. ahajournals.orgnih.govopenaccessjournals.comnih.gov |
Argatroban in Percutaneous Coronary Intervention (PCI)
Argatroban serves as an important anticoagulant for patients with a history of or current HIT who require percutaneous coronary intervention (PCI), a procedure that necessitates effective anticoagulation. nih.govpfizermedicalinformation.com
In patients with HIT undergoing PCI, argatroban has been shown to provide effective anticoagulation. nih.govnih.govresearchgate.net In a pooled analysis of three prospective, multicenter studies involving 91 patients with HIT undergoing PCI, argatroban was evaluated for its ability to provide adequate anticoagulation and lead to a satisfactory procedural outcome. nih.govnih.govdovepress.com
The results showed that a satisfactory outcome was achieved in 94.5% of initial procedures, and adequate anticoagulation was achieved in 97.8% of cases. nih.govresearchgate.netdovepress.com The composite incidence of death, myocardial infarction, or urgent revascularization at 24 hours post-procedure was 7.7%. nih.govresearchgate.net These outcomes were considered comparable to those reported historically for heparin in a non-HIT population, establishing argatroban as a viable anticoagulant in this high-risk setting. nih.gov
Table 3: Argatroban Efficacy in Patients with HIT Undergoing Initial PCI (n=91)
| Efficacy Endpoint | Percentage of Patients |
| Satisfactory Procedural Outcome | 94.5% |
| Adequate Anticoagulation Achieved | 97.8% |
| Composite of Death, MI, or Revascularization (at 24 hours) | 7.7% |
| Data sourced from a pooled analysis of studies on PCI in HIT patients. nih.govresearchgate.netdovepress.com |
Investigational and Off-Label Clinical Applications
Beyond its approved indications, the utility of 21S-Argatroban has been explored in other clinical scenarios requiring anticoagulation, particularly where heparin may be ineffective or contraindicated.
Extracorporeal Membrane Oxygenation (ECMO): Argatroban is used as an alternative anticoagulant for patients on ECMO who have confirmed or suspected HIT. nih.govnih.govedpsciences.org Case series and systematic reviews suggest it is a feasible and effective option in this setting, preventing thrombosis within the extracorporeal circuit. nih.govnih.govoup.com
Sepsis and Sepsis-Induced Coagulopathy: In sepsis, a prothrombotic state can develop, sometimes accompanied by heparin resistance. nih.govresearchgate.netnih.gov Argatroban is being investigated as a potential alternative anticoagulant in critically ill patients with sepsis, particularly in cases of suspected HIT, heparin resistance, or impaired fibrinolysis. nih.govnih.gov The rationale is that direct thrombin inhibition may attenuate the inflammatory and procoagulant state characteristic of sepsis. nih.gov
Heparin Resistance: Argatroban has been studied as an off-label alternative for critically ill patients with heparin resistance, a condition where escalating doses of heparin fail to produce a therapeutic anticoagulant effect, often due to acquired antithrombin deficiency seen in conditions like sepsis. mdpi.commdpi.com
Acute Ischemic Stroke: In Japan, argatroban is approved for the treatment of acute ischemic stroke. researchgate.netnih.gov Studies have shown that its use in this context resulted in significantly better neurological function compared to control groups. e-century.us
Cardiopulmonary Bypass (CPB): The use of argatroban for anticoagulation during CPB in patients with HIT is an off-label application that has been described in case reports and small series. jefferson.edu
Role in Acute Ischemic Stroke Management
This compound, a direct thrombin inhibitor, has been investigated for its potential role in improving outcomes for patients with acute ischemic stroke (AIS). frontiersin.org Research suggests that it may be a promising therapeutic agent in this setting, particularly in reducing early neurological deterioration (END). frontiersin.orgnih.gov
Another meta-analysis focusing on Argatroban as an add-on therapy to intravenous thrombolysis (IVT) with alteplase (B1167726) included four randomized clinical trials. mdpi.com The findings suggested that the combination therapy appears to be effective and favors a good clinical outcome (mRS 0–2) at 90 days, similar to alteplase alone. mdpi.com One multicenter, single-arm pilot study showed a low incidence of symptomatic intracranial hemorrhage (sICH) and a higher rate of complete recanalization within two hours compared to historical controls treated with rt-PA alone. mdpi.com
A randomized, double-blinded, placebo-controlled study in North America (ARGIS-1) evaluated the safety of two different doses of Argatroban in 171 patients with acute stroke. ahajournals.orgahajournals.org The study found no significant difference in symptomatic intracranial hemorrhage between the Argatroban groups and the placebo group. ahajournals.orgahajournals.org This suggests that Argatroban can provide safe anticoagulation in the context of acute ischemic stroke. ahajournals.orgahajournals.org
A recent open-label, blinded-end point, randomized clinical trial in China involving 628 patients with AIS and END found that treatment with Argatroban and antiplatelet therapy resulted in a better functional outcome at 90 days compared to antiplatelet therapy alone. nih.govnih.gov This provides further evidence supporting the use of Argatroban to reduce disability in patients experiencing END. nih.govnih.gov
Table 1: Key Clinical Trials of Argatroban in Acute Ischemic Stroke
| Study/Analysis | Number of Patients | Key Findings | Citation |
|---|---|---|---|
| Meta-analysis (2024) | 10,315 | Significant reduction in Early Neurological Deterioration (END). frontiersin.org No overall improvement in 90-day mRS, but improvement seen with Argatroban + Antiplatelet therapy. frontiersin.org | frontiersin.org |
| Meta-analysis (2024) | 4 RCTs | Add-on therapy to IVT favors good clinical outcome (mRS 0-2) at 90 days. mdpi.com | mdpi.com |
| ARGIS-1 | 171 | Argatroban did not significantly increase symptomatic intracranial hemorrhage compared to placebo. ahajournals.orgahajournals.org | ahajournals.orgahajournals.org |
| RCT (China, 2024) | 628 | Argatroban + antiplatelet therapy resulted in better functional outcome at 90 days for patients with END. nih.govnih.gov | nih.govnih.gov |
Utility in Renal Replacement Therapy (RRT)
This compound is considered a suitable anticoagulant for patients requiring renal replacement therapy (RRT), including continuous renal replacement therapy (CRRT), particularly in the presence of heparin-induced thrombocytopenia (HIT). researchgate.netnih.gov Its primary advantage in this population is its hepatic metabolism, which means no dose adjustment is necessary for patients with renal dysfunction. mdpi.comkarger.com
Several studies have demonstrated the effective and safe use of Argatroban in patients undergoing various forms of RRT. nih.govkarger.com A prospective, dose-finding study in 30 critically ill patients with HIT and acute renal failure requiring CRRT found that Argatroban provided effective and safe anticoagulation with a low rate of bleeding episodes. nih.gov Another prospective study evaluating five patients with known or suspected HIT undergoing RRT (hemodialysis or continuous venovenous hemofiltration) concluded that Argatroban provides effective alternative anticoagulation and its clearance by high-flux membranes is clinically insignificant, negating the need for dose adjustments. nih.govresearchgate.net
A retrospective observational cohort study comparing regional citrate (B86180) anticoagulation (RCA) with systemic Argatroban anticoagulation in critically ill patients at high risk of bleeding undergoing CRRT found that RCA resulted in a significantly longer filter lifespan and a lower risk of bleeding compared to Argatroban. researchgate.net However, the study also noted that Argatroban has better safety advantages due to its systemic anticoagulant effect having a quantifiable impact on coagulation function. researchgate.net
Table 3: Argatroban in Renal Replacement Therapy Studies
| Study Type | Number of Patients | Key Findings | Citation |
|---|---|---|---|
| Prospective, Dose-Finding | 30 | Argatroban provided effective and safe anticoagulation in CRRT for patients with HIT. nih.gov | nih.gov |
| Prospective Study | 5 | Argatroban clearance by high-flux membranes is clinically insignificant, no dose adjustment needed. nih.govresearchgate.net | nih.govresearchgate.net |
| Retrospective Cohort Study | 207 (104 Argatroban) | Regional citrate anticoagulation showed longer filter life and lower bleeding risk compared to Argatroban. researchgate.net | researchgate.net |
Use in Pediatric Populations
The use of this compound in pediatric patients has been studied, although experience remains more limited than in adults. ashpublications.org It is the first anticoagulant to have received pediatric labeling in the US for the prophylaxis and treatment of thrombosis in patients with HIT. jbclinpharm.org
A study involving 18 seriously ill pediatric patients requiring an alternative to heparin, most with a diagnosis of HIT or suspected HIT, found that Argatroban was used across a wide age range (from less than 6 months to 16 years). pfizermedicalinformation.comnovartis.com A retrospective review of six pediatric patients who received Argatroban for indications including HIT on ECMO, HIT with thrombosis, and refractory thrombosis demonstrated that all cases were successfully anticoagulated without significant thrombotic or bleeding episodes during therapy. ashpublications.org
A multicenter, open-label trial was conducted in 18 pediatric patients (birth to 16 years) to characterize the pharmacokinetics and pharmacodynamics of Argatroban. researchgate.net This study was instrumental in establishing dosing guidelines for the pediatric population. researchgate.net The FDA has noted that the safety and effectiveness of Argatroban in pediatric patients have not been fully established through large-scale trials, and the initial dosing recommendations are based on pharmacokinetic data. fda.govhres.ca
Table 4: Argatroban Use in Pediatric Populations
| Study Type | Number of Patients | Age Range | Key Findings | Citation |
|---|---|---|---|---|
| Case Series | 18 | <6 months to 16 years | Provided data for pediatric labeling and dosing recommendations. pfizermedicalinformation.comnovartis.com | pfizermedicalinformation.comnovartis.com |
| Retrospective Review | 6 | 8 months to 16 years | Successful anticoagulation without significant adverse events. ashpublications.org | ashpublications.org |
| Open-Label Multicenter Trial | 18 | Birth to 16 years | Characterized pharmacokinetics and pharmacodynamics to inform pediatric dosing. researchgate.net | researchgate.net |
Other Thrombotic Disorders and Procedures (e.g., Peripheral Arterial Occlusive Disease, Myocardial Infarction, Unstable Angina)
The clinical application of this compound extends to other thrombotic conditions and procedures beyond the aforementioned areas.
Peripheral Arterial Occlusive Disease (PAOD): Argatroban was first clinically used in Japan for the treatment of PAOD in the early 1980s. ucv.vee-lactancia.org Studies have shown that continuous infusion of Argatroban can improve microcirculation in patients with PAOD. ucv.ve
Myocardial Infarction (MI) and Unstable Angina: Argatroban has been evaluated as an adjunct to thrombolytic therapy in acute myocardial infarction and has been compared to heparin in patients with unstable angina. e-lactancia.orgahajournals.org In a study of patients with acute MI receiving both Argatroban and a thrombolytic agent, the frequency of intracranial bleeding was 1%. fda.govwikidoc.org The safety and effectiveness of Argatroban for cardiac indications other than percutaneous coronary intervention (PCI) in patients with HIT have not been fully established. fda.govwikidoc.org
Percutaneous Coronary Intervention (PCI): Argatroban is approved as an anticoagulant for adults who have or are at risk of developing HIT and are undergoing PCI. ucv.ve Limited trials have shown that it provides reliable anticoagulation in this setting for both HIT and non-HIT patients. e-lactancia.org In studies of patients undergoing PCI with Argatroban, the incidence of major bleeding was acceptably low. nih.gov
Research on Drug Interactions and Pharmacological Synergism/antagonism
Interactions with Other Anticoagulants
The concomitant use of 21S-Argatroban with other anticoagulants necessitates careful monitoring due to the increased risk of bleeding. hres.camims.com The nature and extent of the interaction vary depending on the class of the co-administered anticoagulant.
Concurrent Warfarin (B611796) Therapy and INR Monitoring Complexities
The transition from this compound to an oral vitamin K antagonist like warfarin is a common clinical scenario that presents significant monitoring challenges. The co-administration of this compound and warfarin leads to a prolongation of the prothrombin time (PT) and the International Normalized Ratio (INR) beyond what would be expected with warfarin alone. hres.cae-lactancia.orgucv.vefda.govglobalrph.comhres.carxlist.comfda.govfda.gov This combined effect complicates the interpretation of INR values, which are the standard for monitoring warfarin therapy. nih.gov
Several key points highlight these complexities:
Additive Effect on INR: this compound, as a direct thrombin inhibitor, directly interferes with the INR test, causing an elevation that does not solely reflect the level of anticoagulation from warfarin. e-lactancia.orgfda.govfda.gov
No Additional Effect on Vitamin K-Dependent Factors: Despite the elevated INR, the combination of this compound and warfarin does not produce a greater reduction in vitamin K-dependent factor Xa activity than warfarin alone. fda.govrxlist.comfda.govfda.govhemonc.org
Dependence on Reagent and Dose: The relationship between the INR on combined therapy and the INR on warfarin alone is influenced by the dose of this compound and the specific thromboplastin (B12709170) reagent (and its International Sensitivity Index, ISI) used for the INR measurement. fda.govrxlist.comhemonc.org
Monitoring Strategies: To manage this interaction, specific protocols are recommended. For patients receiving this compound doses up to 2 mcg/kg/min, the infusion can generally be discontinued (B1498344) when the INR on combined therapy is greater than 4. fda.govhres.ca An INR should then be repeated 4 to 6 hours after discontinuation to ensure it remains within the therapeutic range for warfarin alone. fda.govhres.ca For doses exceeding 2 mcg/kg/min, the relationship is less predictable, and a temporary dose reduction of this compound to 2 mcg/kg/min is suggested to better estimate the warfarin-only INR. fda.govrxlist.com A retrospective analysis has suggested that in patients with thrombotic heparin-induced thrombocytopenia (HIT), higher INR values during co-therapy may be acceptable, as the risk of thrombosis might outweigh the risk of hemorrhage. nih.gov
A loading dose of warfarin should not be used when initiating co-therapy. fda.govrxlist.com
Interactions with Other Direct Thrombin Inhibitors and Factor Xa Inhibitors
The concurrent use of this compound with other direct thrombin inhibitors (DTIs) or Factor Xa inhibitors is generally not recommended due to the additive anticoagulant effects and a significantly increased risk of bleeding.
Other Direct Thrombin Inhibitors: Co-administration with other DTIs, such as bivalirudin (B194457) or dabigatran, would lead to a synergistic anticoagulant effect, making it difficult to control the level of anticoagulation and increasing the risk of hemorrhage. medscape.comdrugbank.com
Factor Xa Inhibitors: Similarly, combining this compound with Factor Xa inhibitors like rivaroxaban (B1684504) or apixaban (B1684502) would also potentiate the anticoagulant effect. medscape.comdrugbank.com Caution and close monitoring are advised, with some sources recommending avoidance of concurrent use. medscape.com
Comparison with Heparin and Low Molecular Weight Heparins
This compound offers several advantages over heparin and low molecular weight heparins (LMWHs), particularly in the context of heparin-induced thrombocytopenia (HIT), a condition where heparin antibodies cause a prothrombotic state.
Mechanism of Action: Unlike heparin and LMWHs, which require antithrombin III as a cofactor, this compound is a direct thrombin inhibitor. e-lactancia.orgglobalrph.comfda.govfda.gov This allows it to inhibit both free and clot-bound thrombin, making it potentially more effective in organized thrombi. e-lactancia.org
No Cross-Reactivity with HIT Antibodies: A crucial advantage of this compound is that it does not cross-react with the antibodies that cause HIT, a known issue with LMWHs and to a lesser extent, danaparoid. e-lactancia.orgahajournals.org
Predictable Dose-Response: this compound exhibits a more predictable dose-response relationship compared to the variable response seen with heparin, which binds to various plasma proteins. ahajournals.orgahajournals.org
Immune-Modulatory Effects: Some research suggests that anticoagulants can have an impact on the immune system. One study found that all three anticoagulants (this compound, UFH, and LMWH) led to significantly reduced polymorphonuclear neutrophil (PMN) track lengths, with unfractionated heparin (UFH) having the most significant impact. nih.gov
Effects on Histone-Induced Organ Dysfunction: In a rat model of histone-induced organ dysfunction, both UFH and LMWH were found to attenuate liver and kidney dysfunction and improve survival rates, an effect not observed with this compound. researchgate.net However, all three anticoagulants were able to suppress the decrease in white blood cell and platelet counts induced by histones. researchgate.net
When switching from heparin to this compound, it is important to allow sufficient time for heparin's effect on the activated partial thromboplastin time (aPTT) to diminish before starting the this compound infusion. hres.capfizermedicalinformation.com
Interactions with Antiplatelet Agents
The concomitant use of this compound with antiplatelet agents, such as aspirin (B1665792) and clopidogrel, can increase the risk of bleeding. mims.comfda.govdrugs.com While pharmacokinetic or pharmacodynamic interactions between this compound and aspirin or acetaminophen (B1664979) have not been demonstrated, the combined effect on hemostasis warrants close monitoring. hres.cae-lactancia.orgucv.vehemonc.orgpfizermedicalinformation.com The risk of bleeding is a significant consideration, especially in the context of triple therapy (e.g., this compound, aspirin, and clopidogrel), which is associated with a substantially higher risk of bleeding complications. ahajournals.org
Interactions with Thrombolytic Agents
The safety and effectiveness of the concurrent use of this compound with thrombolytic agents like alteplase (B1167726) or streptokinase have not been firmly established. ucv.veglobalrph.comfda.govfda.govpfizermedicalinformation.comdrugs.com There is a potential for an increased risk of bleeding, and caution is advised. mims.comdrugbank.com In a study involving patients with acute myocardial infarction who received both this compound and a thrombolytic agent, the frequency of intracranial bleeding was 1%. drugs.com
Influence of Cytochrome P450 Enzyme Modulators on Argatroban (B194362) Metabolism
This compound is primarily metabolized in the liver. ahajournals.org Its metabolism involves hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring. drugbank.com The cytochrome P450 (CYP) enzyme system, specifically CYP3A4/5, is involved in the metabolism of many drugs. nih.govpharmgkb.org However, research suggests that this compound does not have major drug-drug interactions with CYP3A4/5 inhibitors like erythromycin (B1671065). nih.gov No pharmacokinetic or pharmacodynamic interactions have been reported between this compound and erythromycin. e-lactancia.org Azithromycin (B1666446) has also been shown to have no drug-drug interactions with this compound. ucv.ve One source, however, suggests that azithromycin and erythromycin may increase the effects of this compound by decreasing its metabolism and advises avoiding concurrent use. medscape.com
Patients with hepatic impairment have a reduced clearance of this compound, which can lead to a prolonged half-life and an increased anticoagulant effect. fda.govhres.caahajournals.org Therefore, careful monitoring and dose adjustments are necessary for this patient population. fda.govhres.ca
Other Clinically Relevant Pharmacodynamic Interactions
The pharmacodynamic profile of this compound, a direct thrombin inhibitor, can be significantly influenced by the concurrent administration of other therapeutic agents. These interactions are primarily pharmacodynamic in nature, meaning they result from the combined or opposing effects of the drugs on the body's coagulation system, rather than from alterations in drug metabolism (pharmacokinetics). The most clinically significant interactions involve an increased risk of bleeding when this compound is used with other substances that affect hemostasis.
Antiplatelet agents, including glycoprotein (B1211001) IIb/IIIa inhibitors like abciximab (B1174564) and eptifibatide, also exhibit pharmacodynamic synergism with this compound, leading to an enhanced risk of hemorrhage. medscape.com The safety and efficacy of combining this compound with glycoprotein IIb/IIIa antagonists have not been formally established. fda.govglobalrph.com Other platelet inhibitors such as cilostazol (B1669032) and dipyridamole (B1670753) are also noted to increase the effects of this compound through pharmacodynamic synergism. medscape.com Nonsteroidal anti-inflammatory drugs (NSAIDs) and selective serotonin (B10506) reuptake inhibitors (SSRIs) can also heighten the bleeding risk when used concomitantly with this compound, primarily due to their effects on platelet function and potential for gastrointestinal bleeding. slideshare.netpdr.net
Conversely, certain drugs can antagonize the effects of this compound. Estrogen-containing medications, such as estradiol (B170435) and mestranol, may decrease the anticoagulant effect of this compound through pharmacodynamic antagonism, potentially increasing the risk of thromboembolic events. medscape.com Similarly, human Factor X is likely to be counteracted by direct thrombin inhibitors like this compound based on its mechanism of action. medscape.com
Interestingly, some interactions are not mediated by the primary anticoagulant pathways. For example, a case report described a significant decrease in cyclosporine levels in a patient receiving this compound, with potential mechanisms including metabolic drug-drug interaction or altered clearance. nih.gov However, dedicated studies have shown no clinically significant pharmacokinetic or pharmacodynamic interactions between this compound and drugs like digoxin, acetaminophen, or erythromycin. pfizermedicalinformation.comfffenterprises.comnih.gove-lactancia.orghres.canih.gov Specifically, studies with erythromycin, a potent inhibitor of the CYP3A4/5 enzyme, suggest that this metabolic pathway is not a significant route of elimination for this compound in vivo. nih.gov
The safety and effectiveness of using this compound with thrombolytic agents such as alteplase have not been established, but an increased risk of bleeding is anticipated. drugbank.comfda.gov
The following table summarizes key pharmacodynamic interactions with this compound.
Table 1: Summary of Clinically Relevant Pharmacodynamic Interactions with this compound
| Interacting Drug/Class | Type of Interaction | Potential Clinical Effect |
|---|---|---|
| Anticoagulants | ||
| Warfarin | Pharmacodynamic Synergism | Prolongation of PT and INR. fda.govpfizermedicalinformation.comhres.ca |
| Heparin, Enoxaparin, Dalteparin, Fondaparinux (B3045324) | Pharmacodynamic Synergism | Increased anticoagulant effect and bleeding risk. medscape.com |
| Dabigatran, Apixaban | Pharmacodynamic Synergism | Increased anticoagulant activities and bleeding risk. drugbank.com |
| Antiplatelet Agents | ||
| Abciximab, Eptifibatide | Pharmacodynamic Synergism | Enhanced risk of hemorrhage. medscape.com |
| Cilostazol, Clopidogrel, Dipyridamole | Pharmacodynamic Synergism | Increased anticoagulant effect and bleeding risk. drugbank.commedscape.com |
| Aspirin | Pharmacodynamic Synergism | Increased risk of bleeding; no pharmacokinetic interaction noted. fda.govdrugs.com |
| Thrombolytic Agents | ||
| Alteplase | Pharmacodynamic Synergism | Increased risk of bleeding. drugbank.com |
| Hormonal Agents | ||
| Estradiol, Mestranol, Levonorgestrel | Pharmacodynamic Antagonism | Decreased anticoagulant effect, potential for increased thromboembolic risk. medscape.com |
| Other Agents | ||
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Pharmacodynamic Synergism | Additive risk of bleeding. pdr.net |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Pharmacodynamic Synergism | Increased risk of bleeding, particularly gastrointestinal. pdr.net |
| Defibrotide | Pharmacodynamic Synergism | Increased effects of this compound. medscape.com |
| Prothrombin Complex Concentrate, Human | Pharmacodynamic Antagonism | Opposing effects. medscape.com |
| Factor X, Human | Pharmacodynamic Antagonism | Counteracted effects. medscape.com |
Advanced Monitoring and Bioanalytical Methodologies
Traditional Coagulation Assays for Argatroban (B194362) Monitoring
A variety of coagulation assays are employed to monitor the anticoagulant effects of 21S-Argatroban, each with its own set of applications and limitations.
The activated partial thromboplastin (B12709170) time (aPTT) is a widely used method for monitoring this compound therapy. nih.gove-lactancia.org The infusion of this compound leads to a dose-dependent prolongation of the aPTT. pfizermedicalinformation.comhres.carxlist.com Typically, the therapeutic goal is to maintain an aPTT value that is 1.5 to 3 times the patient's baseline measurement, not to exceed 100 seconds. nih.govrxlist.comfda.gov Steady-state aPTT levels are generally reached within one to three hours after the initiation of the infusion. fda.gov
However, the correlation between aPTT and this compound concentration can be inconsistent. nih.govnih.gov Studies have reported a poor correlation, particularly in critically ill patients, where the dose-response curve may flatten at higher concentrations of the drug. nih.govresearchgate.net This variability can be attributed to several factors, including the presence of coagulopathies, lupus anticoagulant, and elevated levels of Factor VIII. nih.govresearchgate.net The choice of aPTT reagent can also influence the results, although most reagents exhibit similar sensitivity to this compound. researchgate.net Research has shown that monitoring with aPTT can lead to a significant number of patients having therapeutic drug levels despite a low aPTT ratio, or subtherapeutic levels with a therapeutic aPTT ratio, potentially leading to inappropriate dose adjustments. nih.govwhiterose.ac.uk
| Parameter | Value | Source |
| Target aPTT Range | 1.5 to 3 times baseline | nih.govrxlist.comfda.gov |
| Maximum aPTT | 100 seconds | nih.govfda.gov |
| Time to Steady State | 1 to 3 hours | fda.gov |
| Correlation in Critically Ill Patients (r²) | 0.28 | nih.govresearchgate.net |
For procedures requiring high-dose anticoagulation, such as percutaneous coronary intervention (PCI), the activated clotting time (ACT) is the preferred monitoring tool. nih.gove-lactancia.orgfda.gov The ACT is a point-of-care test that provides rapid results, which is crucial in these settings. testing.com The target ACT during such procedures is typically between 300 and 450 seconds. nih.govnih.gov An initial ACT measurement is taken 5 to 10 minutes after the initial bolus of this compound. nih.govchiesiusa.com
| Parameter | Value | Source |
| Application | High-dose anticoagulation (e.g., PCI) | nih.gove-lactancia.orgfda.gov |
| Target ACT Range | 300 to 450 seconds | nih.govnih.gov |
| Initial Monitoring | 5 to 10 minutes post-bolus | nih.govchiesiusa.com |
This compound also prolongs the prothrombin time (PT) and, consequently, the International Normalized Ratio (INR). pfizermedicalinformation.comhres.cahemonc.org This effect is dose-dependent. pfizermedicalinformation.com A significant consideration arises when transitioning patients from this compound to a vitamin K antagonist like warfarin (B611796), as the concurrent administration of both drugs produces a combined effect on the INR. pfizermedicalinformation.comhemonc.org This interaction is influenced by the International Sensitivity Index (ISI) of the thromboplastin reagent used in the PT assay. pfizermedicalinformation.comrxlist.com Higher ISI values result in higher INR readings during combined therapy. pfizermedicalinformation.comrxlist.com It is important to note that while the INR is elevated, the concurrent therapy does not have an additional impact on the activity of vitamin K-dependent factor Xa compared to warfarin alone. pfizermedicalinformation.com
| Factor | Description | Source |
| Effect of this compound | Dose-dependent prolongation of PT and INR | pfizermedicalinformation.comhres.cahemonc.org |
| Influence on Combined Therapy | INR is affected by the ISI of the thromboplastin reagent | pfizermedicalinformation.comrxlist.com |
| Impact on Factor Xa | No additional effect on vitamin K-dependent factor Xa activity | pfizermedicalinformation.com |
The thrombin time (TT) is highly sensitive to the effects of this compound. pfizermedicalinformation.com Studies have demonstrated a strong correlation between TT and this compound concentrations. nih.gov In one study, multiple regression analysis revealed that TT predicted 54% of the variation in this compound levels. nih.gov Despite its sensitivity, therapeutic ranges for TT during this compound therapy have not been definitively established. fda.govchiesiusa.com
| Parameter | Finding | Source |
| Correlation with Argatroban (r) | 0.820 | nih.gov |
| Predictive Value (R²) | 54% | nih.gov |
| Therapeutic Range | Not established | fda.govchiesiusa.com |
Advanced Analytical Techniques for Argatroban Quantification
For a more direct and precise measurement of this compound in plasma, advanced analytical techniques are employed.
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the direct quantification of this compound in human plasma. fda.govresearchgate.netnih.gov This technique offers a significant advantage over traditional coagulation assays as it is not affected by underlying coagulopathies or variations in plasma proteins. researchgate.netnih.gov
Validation studies of HPLC-MS/MS methods have demonstrated excellent linearity over a wide range of concentrations, typically from 0.003 to 3.0 µg/mL. researchgate.netnih.gov The lower limit of quantification for this compound is consistently low, around 0.003 µg/mL. researchgate.netnih.gov Both intra- and inter-assay imprecision are generally less than 12%, indicating high reproducibility. researchgate.netnih.gov The development of rapid HPLC-MS/MS methods allows for the simultaneous detection and quantification of this compound along with other direct oral anticoagulants, which is particularly useful in emergency situations. researchgate.net
| Parameter | Value | Source |
| Linearity Range | 0.003 - 3.0 µg/mL | researchgate.netnih.gov |
| Lower Limit of Quantification | 0.003 µg/mL | researchgate.netnih.gov |
| Intra- and Inter-assay Imprecision | < 12% | researchgate.netnih.gov |
Strategies for Managing Anticoagulation Over-Effect
An excessive anticoagulant effect of this compound, which may or may not involve bleeding, requires prompt management. Since there is no specific antidote available, management strategies focus on the drug's pharmacokinetic properties and supportive care. nih.govdroracle.aithieme-connect.com
The primary and most effective strategy for managing over-anticoagulation is the discontinuation of the this compound infusion. droracle.ainih.gov The compound has a relatively short half-life of approximately 40-50 minutes, and anticoagulant parameters typically return to baseline within 2 to 4 hours after stopping the drug in patients with normal organ function. droracle.ainih.gov However, this reversal may take longer in patients with hepatic impairment due to reduced clearance of the drug. nih.gov
In cases of excessive anticoagulation, supportive care is crucial. droracle.ai This can include:
Mechanical Compression: Applying pressure to active bleeding sites. uams.edu
Fluid Replacement and Hemodynamic Support: To maintain circulatory stability. uams.edu
Blood Product Transfusion: The administration of fresh frozen plasma (FFP) may be considered to support hemostasis. nih.govuams.edu
While no specific reversal agent exists, general hemostatic agents have been considered in situations of life-threatening bleeding, although evidence for their efficacy in reversing this compound is limited. droracle.ai These agents may include prothrombin complex concentrates (PCC) or recombinant factor VIIa. droracle.ai Hemodialysis is another potential intervention, capable of clearing approximately 20% of argatroban from the body, but it is not typically a first-line approach for reversal. nih.govdroracle.ai
Table 2: Management Strategies for this compound Over-Effect
| Strategy | Description | Considerations | Reference |
|---|---|---|---|
| Discontinuation of Infusion | Stopping the drug allows for natural clearance. Anticoagulant effect typically reverses within 2-4 hours. | Primary and most effective strategy. Reversal may be delayed in patients with hepatic impairment. | droracle.ainih.gov |
| Supportive Care | Includes measures like fluid replacement, hemodynamic support, and transfusion of blood products (e.g., FFP). | Essential for managing hemorrhagic complications. | nih.govuams.edu |
| Hemodialysis | Can remove approximately 20% of the drug from circulation. | Not considered a first-line treatment for reversal. | nih.govdroracle.ai |
| General Hemostatic Agents | Use of agents like prothrombin complex concentrates (PCC) or recombinant factor VIIa. | Evidence supporting efficacy for argatroban reversal is limited; considered in life-threatening situations. | droracle.ai |
Comparative Efficacy and Safety Research with Other Antithrombotic Agents
Argatroban (B194362) versus Hirudin Analogues (e.g., Lepirudin, Bivalirudin (B194457), Desirudin)
Hirudin and its analogues are potent direct thrombin inhibitors derived from the medicinal leech. Comparative studies have been essential in differentiating their efficacy and safety profiles from that of the synthetic DTI, Argatroban.
Efficacy in Heparin-Induced Thrombocytopenia
Heparin-induced thrombocytopenia (HIT) is a prothrombotic condition where the immediate cessation of heparin and initiation of an alternative anticoagulant is paramount. Argatroban and hirudin analogues are primary options in this setting.
A meta-analysis of nine studies found no significant differences in the prevention of thromboembolic complications between Argatroban and the hirudin analogues, lepirudin and bivalirudin, in the treatment of HIT. thieme-connect.comjacc.org Similarly, another retrospective analysis reported comparable rates of thromboembolic events between Argatroban (8.9%) and fondaparinux (B3045324) (7.7%), a non-hirudin anticoagulant. nih.gov One study, however, noted a twofold higher incidence of new thromboembolic events in patients receiving bivalirudin (8%) compared to Argatroban (4%). jacc.orgresearchgate.net
In terms of achieving therapeutic anticoagulation, studies have shown varied results. One analysis indicated that bivalirudin reached the target activated partial thromboplastin (B12709170) time (aPTT) more quickly than Argatroban (7 vs. 14 hours). ashpublications.org Conversely, another study found that Argatroban was potentially more advantageous in achieving initial therapeutic goals compared to bivalirudin (4.71 hours vs. 9.8 hours). nih.gov When compared with lepirudin, effective anticoagulation was achieved in a similar percentage of patients (77.8% for Argatroban vs. 69.5% for lepirudin). semanticscholar.org
| Efficacy Outcome | Argatroban | Lepirudin | Bivalirudin | Desirudin (B48585) | Source(s) |
| Thromboembolic Complications (vs. Hirudin Analogues) | No significant difference | No significant difference | No significant difference | - | thieme-connect.comjacc.org |
| New Thromboembolic Events | 4% | - | 8% | - | jacc.orgresearchgate.net |
| Effective Anticoagulation Achieved | 77.8% | 69.5% | - | - | semanticscholar.org |
| Time to Therapeutic aPTT (hours) | 14 | - | 7 | - | ashpublications.org |
| Time to Initial Therapeutic Anticoagulation (hours) | 4.71 | - | 9.8 | - | nih.gov |
| New or Worsening Thrombosis | 1 of 8 patients | - | - | 0 of 8 patients | nih.govashpublications.org |
Hemorrhagic Complication Profiles
The risk of bleeding is a primary safety concern with all anticoagulants. Comparative studies have sought to delineate the hemorrhagic risk profiles of Argatroban relative to hirudin analogues.
A meta-analysis indicated that the incidence of clinical bleeding with Argatroban was similar to that of lepirudin and bivalirudin. thieme-connect.com Another study reported comparable rates of major bleeding between Argatroban (10.3%) and lepirudin (11.5%). semanticscholar.org However, some research suggests a potentially better safety margin for Argatroban. One review pointed to a lower rate of major bleeding events in Argatroban studies compared to lepirudin studies for HIT. tandfonline.com In a randomized controlled trial involving critically ill surgical patients, relevant bleeding occurred in significantly fewer Argatroban-treated patients (four) compared to lepirudin-treated patients (eleven). researchgate.net
When comparing Argatroban to bivalirudin, bleeding events occurred at similar rates in some studies. jacc.orgresearchgate.net A Bayesian network meta-analysis, however, found that Argatroban was associated with the lowest rate of major and minor hemorrhagic events compared to bivalirudin, lepirudin, desirudin, and danaparoid. nih.gov In a small pilot study, major bleeding was observed in two patients treated with Argatroban, whereas no patients in the desirudin group experienced major bleeding. nih.govnih.gov
| Safety Outcome | Argatroban | Lepirudin | Bivalirudin | Desirudin | Source(s) |
| Incidence of Clinical Bleeding (vs. Hirudin Analogues) | Similar | Similar | Similar | - | thieme-connect.com |
| Major Bleeding Rate | 10.3% | 11.5% | - | - | semanticscholar.org |
| Relevant Bleeding (Critically Ill Patients) | 4 of 35 patients | 11 of 31 patients | - | - | researchgate.net |
| Major Bleeding Rate (vs. Desirudin) | 2 of 8 patients | - | - | 0 of 8 patients | nih.govnih.gov |
| Major Bleeding Rate (Pooled Data) | 8% | 9% (other hirudins) | 14% | 9% (other hirudins) | nih.gov |
Argatroban versus Other Non-Heparin Anticoagulants
The therapeutic landscape for HIT includes non-heparin anticoagulants beyond hirudin analogues, such as the synthetic pentasaccharide fondaparinux and the low-molecular-weight heparinoid danaparoid.
Studies comparing Argatroban to fondaparinux for isolated HIT have found them to be similarly effective in resolving thrombocytopenia and preventing further thromboembolic events, with no significant difference in bleeding rates. nih.gov A retrospective propensity score analysis also concluded that fondaparinux has similar effectiveness and safety as Argatroban and danaparoid in patients with suspected HIT. ashpublications.org This study noted no significant differences in thrombotic events (21.4% for danaparoid/argatroban vs. 16.5% for fondaparinux) or bleeding (20.0% vs. 21.1%). jwatch.org
| Comparative Agent | Efficacy Outcome | Safety Outcome | Source(s) |
| Danaparoid | Argatroban showed lower rates of thromboembolism and mortality in a network meta-analysis. | Argatroban showed lower rates of hemorrhage in a network meta-analysis. | nih.gov |
| Danaparoid | Danaparoid performed better in an indirect comparison of composite efficacy events. | Danaparoid performed better in an indirect comparison regarding major bleeding. | mdpi.com |
| Fondaparinux | Similar rates of thromboembolic events (8.9% Argatroban vs. 7.7% Fondaparinux). | Similar rates of bleeding and death. | nih.gov |
| Fondaparinux/Danaparoid | Similar rates of thrombotic events (21.4% Argatroban/Danaparoid vs. 16.5% Fondaparinux). | Similar rates of bleeding (20.0% Argatroban/Danaparoid vs. 21.1% Fondaparinux). | jwatch.org |
In Vitro Studies on Thrombus Formation Prevention (e.g., Mechanical Heart Valves)
The prevention of thrombosis on artificial surfaces, such as mechanical heart valves, is a critical challenge, especially in patients who cannot receive heparin. In vitro models provide a valuable platform for assessing the efficacy of alternative anticoagulants in this context.
One key in vitro study investigated the efficacy of Argatroban and bivalirudin in preventing thrombus formation on mechanical heart valves compared to unfractionated heparin (UFH). thieme-connect.comahajournals.org The study utilized a thrombosis tester with circulating human blood. thieme-connect.comahajournals.org The results demonstrated that when administered as a continuous infusion, both Argatroban and bivalirudin were as effective as UFH in preventing thrombus formation. thieme-connect.comahajournals.orgresearchgate.net However, when given as a bolus dose only, both Argatroban and bivalirudin were significantly less effective, resulting in much larger thrombus weights. thieme-connect.comahajournals.orgresearchgate.net This highlights the importance of sustained therapeutic levels for effective antithrombotic action on prosthetic surfaces.
| Anticoagulation Group | Mean Thrombus Weight (mg) | Source(s) |
| Unfractionated Heparin (UFH) | 117 ± 93 | thieme-connect.comahajournals.orgresearchgate.net |
| Argatroban (Bolus only) | 722 ± 428 | thieme-connect.comahajournals.orgresearchgate.net |
| Argatroban (Bolus + Continuous Infusion) | 162 ± 98 | thieme-connect.comahajournals.orgresearchgate.net |
| Bivalirudin (Bolus only) | 758 ± 323 | thieme-connect.comahajournals.orgresearchgate.net |
| Bivalirudin (Bolus + Continuous Infusion) | 166 ± 141 | thieme-connect.comahajournals.orgresearchgate.net |
Research on Safety Profiles and Mechanisms of Adverse Events
Bleeding Complications: Underlying Mechanisms and Associated Risk Factors
The primary mechanism behind bleeding complications with Argatroban (B194362) is a direct extension of its therapeutic action. As a direct thrombin inhibitor, Argatroban reversibly binds to the catalytic site of thrombin, inhibiting thrombin-catalyzed reactions such as fibrin (B1330869) formation, the activation of coagulation factors V, VIII, and XIII, and platelet aggregation. nih.govdrugbank.comyoutube.com This effective anticoagulation, while therapeutically beneficial, inherently increases the risk of hemorrhage, which can occur at any site in the body. drugs.compfizermedical.com An unexplained decrease in hematocrit or blood pressure may signal a hemorrhagic event. pfizermedical.comfda.gov
Several clinical studies have identified specific risk factors that increase the likelihood of bleeding in patients treated with Argatroban. A retrospective study of critically ill patients identified four key risk factors by univariate analysis: major surgery prior to or during therapy, a dosing weight greater than 90 kg, a total bilirubin (B190676) level above 3 mg/dL, and a baseline platelet count of 70 K/μL or less. nih.gov Another retrospective analysis of patients with heparin-induced thrombocytopenia (HIT) found that major bleeding was more likely in those with HIT-related thrombosis, pulmonary impairment, or an activated partial thromboplastin (B12709170) time (aPTT) exceeding 100 seconds. nih.govresearchgate.net A separate case series also identified male gender and a pre-existing history of gastrointestinal bleeding as statistically significant predictors for hemorrhagic complications. ashpublications.org
The concomitant use of Argatroban with other medications that affect hemostasis, such as antiplatelet agents (e.g., aspirin), thrombolytics (e.g., streptokinase, urokinase), and other anticoagulants, can further elevate the risk of bleeding. drugbank.compfizermedical.comrxlist.comapollopharmacy.in
| Risk Factor Category | Specific Risk Factor | Associated Finding/Odds Ratio (OR) | Source |
|---|---|---|---|
| Patient-Specific | Dosing Weight >90 kg | OR = 4.8 | nih.gov |
| Total Bilirubin >3 mg/dL | OR = 8.1 | nih.gov | |
| Baseline Platelets ≤70 K/μL | OR = 4.2 | nih.gov | |
| Male Gender | Statistically significant predictor | ashpublications.org | |
| Clinical Condition | Major Surgery (prior to or during therapy) | OR = 8.4 | nih.gov |
| Pulmonary Impairment | OR = 20.3 | nih.govresearchgate.net | |
| HIT-Related Thrombosis | OR = 2.9 | nih.govresearchgate.net | |
| Pre-existing GI Bleeding History | Statistically significant predictor | ashpublications.org | |
| Monitoring-Related | aPTT >100 seconds | OR = 3.7 | nih.govresearchgate.net |
Immunogenicity Studies: Absence of Antibody Formation
A significant advantage of Argatroban's safety profile is its lack of immunogenicity. nih.gov Argatroban is a small, synthetic molecule derived from L-arginine. ahajournals.orgnih.gov Unlike biologic anticoagulants of non-human origin, such as lepirudin, Argatroban has not been shown to induce the formation of antibodies. nih.gov
Research has confirmed the absence of anti-argatroban antibodies that could affect its anticoagulant activity in patients treated for heparin-induced thrombocytopenia. nih.gov Studies examining plasma from patients before and after treatment found no evidence of anticoagulant-altering activity. nih.gov Furthermore, reviews of clinical trial data, including patients re-exposed to the drug, showed no discernible pattern of suppression or enhancement of Argatroban's anticoagulant effect, which would be expected if neutralizing or enhancing antibodies were present. nih.gov This lack of antibody formation ensures a predictable dose-response and consistent anticoagulant effect, and it eliminates the risk of immune-mediated adverse events or loss of efficacy that can occur with other anticoagulants. ahajournals.orgnih.gov
Impact on Platelet Activation and Aggregation Compared to Heparin
The mechanisms by which Argatroban and heparin impact platelet activation and aggregation are fundamentally different, particularly in the context of Heparin-Induced Thrombocytopenia (HIT).
Heparin: In susceptible individuals, heparin can lead to HIT, an immune-mediated disorder. nih.gov This process involves the formation of antibodies against a complex of heparin and platelet factor 4 (PF4). nih.gov These immune complexes then bind to and activate platelets, leading to platelet aggregation, thrombocytopenia, and a prothrombotic state. nih.govnih.gov
Argatroban: As a direct thrombin inhibitor, Argatroban's primary effect on platelets is inhibitory. It blocks thrombin-induced platelet aggregation, a key step in thrombus formation. nih.govdrugbank.comyoutube.com Crucially, because Argatroban's structure is unrelated to heparin, it does not cross-react with the heparin-dependent antibodies that cause HIT. ahajournals.org This allows it to provide effective anticoagulation without triggering the pathogenic platelet activation seen in HIT. In fact, studies have shown that patients with HIT treated with Argatroban experience a more rapid recovery in platelet counts compared to control groups. ahajournals.org
A propensity-score matched study comparing Argatroban to unfractionated heparin (UFH) in patients without HIT on venovenous extracorporeal membrane oxygenation (vvECMO) found that the decline in platelet count was more pronounced in the UFH group. nih.gov This suggests that heparin may have an additional, independent effect on platelet numbers that is not observed with Argatroban. nih.gov
| Feature | 21S-Argatroban | Heparin |
|---|---|---|
| Primary Mechanism | Directly inhibits thrombin, thereby preventing thrombin-induced platelet aggregation. nih.govdrugbank.com | Indirectly inhibits thrombin by potentiating antithrombin. |
| Interaction with HIT Antibodies | Does not interact or cross-react with HIT antibodies. ahajournals.org | Forms complexes with Platelet Factor 4 (PF4), which are the target for pathogenic HIT antibodies. nih.gov |
| Effect on Platelets in HIT | Inhibits aggregation; allows for platelet count recovery. ahajournals.org | Causes profound platelet activation and aggregation, leading to thrombocytopenia and thrombosis. nih.govnih.gov |
| Effect on Platelets (Non-HIT) | Inhibits thrombin-mediated aggregation. | May be associated with a more pronounced decline in platelet count compared to Argatroban in some settings. nih.gov |
Other Reported Adverse Event Mechanisms (e.g., Hypotension, Allergic Reactions)
Beyond bleeding, other adverse events have been reported with Argatroban, though their mechanisms are less defined.
Hypotension: Hypotension is a reported cardiovascular side effect. drugs.comapollopharmacy.inpatsnap.com The mechanism may be related to vasodilation. nih.gov It can occur particularly when Argatroban is administered at higher doses or infused rapidly. patsnap.com Monitoring blood pressure is important during treatment to manage this potential effect. patsnap.com
Allergic Reactions: Hypersensitivity reactions to Argatroban are considered rare. patsnap.comnih.gov The manufacturer's information notes that possible allergic symptoms can include dyspnea, cough, and rash. nih.govnih.gov However, establishing a definitive causal link has been challenging because patients are often exposed to multiple other medications capable of causing allergic reactions simultaneously. nih.gov While rare, a case of anaphylaxis occurring minutes after the initiation of an Argatroban infusion has been reported, characterized by shortness of breath, chest tightness, hives, and hypoxia, which responded to epinephrine. nih.gov The precise mechanism for such severe reactions is not yet fully understood. nih.gov
Future Directions and Emerging Research Areas
Novel Formulations and Delivery Systems for 21S-Argatroban
The current intravenous administration of argatroban (B194362), while effective for acute inpatient care, presents limitations for long-term or outpatient therapy. Research is pivoting towards innovative delivery systems that could enhance the therapeutic profile of this compound by offering sustained release, improved bioavailability, and targeted effects.
One promising avenue is the development of subcutaneous formulations . A study in animal models investigated a sorbitol/ethanol formulation of argatroban that, when administered subcutaneously, formed a crystalline depot at the injection site. This led to a slow absorption phase and long-lasting plasma levels, suggesting a feasible method for continuous delivery that could be beneficial for chronic conditions. nih.gov
Furthermore, local drug delivery is a significant area of research. Studies have explored argatroban-loaded devices for site-specific antithrombotic effects, which could minimize systemic bleeding risks. Examples of this research include:
Hydrogel-Coated Balloons : A study in a rabbit model demonstrated that a hydrogel-coated balloon catheter could locally deliver argatroban to an injured carotid artery. This application was shown to dose-dependently inhibit intimal thickening, a key process in restenosis following angioplasty. nih.gov
Drug-Eluting Stents : A polymeric-metallic composite stent designed for local argatroban delivery was tested in a swine coronary model. The results indicated that this system effectively reduced platelet deposition, a critical factor in preventing stent thrombosis. nih.gov
Future research will likely expand to include nanotechnology-based carriers such as liposomes, nanogels, and nanospheres, which have shown promise for other anticoagulants. mdpi.comresearchgate.net These systems offer the potential for targeted delivery to thrombus sites and controlled release kinetics, which could be specifically optimized for the physicochemical properties of this compound. mdpi.comresearchgate.net
| Delivery System | Mechanism | Potential Advantage for this compound | Research Focus |
|---|---|---|---|
| Subcutaneous Depot | Formation of a crystalline depot at the injection site allows for slow, sustained release. nih.gov | Enables long-term, continuous anticoagulation for chronic conditions, improving patient convenience. | Animal models (pigs). nih.gov |
| Hydrogel-Coated Balloon Catheter | Local administration directly at the site of vascular injury during procedures like angioplasty. nih.gov | Reduces risk of restenosis with minimal systemic exposure. nih.gov | Animal models (rabbits). nih.gov |
| Polymeric-Metallic Stent | Sustained local release from a stent implanted in a coronary artery. nih.gov | Inhibits platelet thrombus formation and prevents stent thrombosis. nih.gov | Animal models (swine). nih.gov |
| Nanoparticle Carriers (Future) | Encapsulation in systems like liposomes or nanogels for targeted delivery. mdpi.com | Potential for enhanced targeting to thrombi and controlled drug release. | General anticoagulant research. mdpi.com |
Exploration of New Therapeutic Indications and Patient Populations
While argatroban is well-established for HIT, its potent and specific mechanism of action suggests utility in a broader range of clinical scenarios. Research is actively exploring its efficacy in several new therapeutic areas, which represents a significant opportunity for the specific development of this compound.
Potential new indications include:
Critically Ill Patients : Argatroban has been effectively used in intensive care unit (ICU) patients with multiple organ dysfunction who are diagnosed with HIT. proquest.com A clinical trial investigating thromboembolic prophylaxis in critically ill patients with heparin resistance found that argatroban was more efficacious than increased doses of heparin in achieving and maintaining target anticoagulation levels (aPTT). nih.gov
COVID-19-Associated Coagulopathy : The unique pathophysiology of severe COVID-19 involves significant thrombo-inflammation. Argatroban has been proposed as a potential therapeutic agent due to its combined antithrombotic, anti-inflammatory, and potential antiviral properties. nih.gov Unlike heparins, it does not require antithrombin for its activity, which can be depleted in severe COVID-19 cases. nih.gov
Extracorporeal Membrane Oxygenation (ECMO) : Anticoagulation is mandatory for patients on ECMO circuits. For those who develop HIT, argatroban is a necessary alternative, though its use in this setting is complex and requires refined monitoring. drugbank.com
Arterial Thrombosis : In Japan and Korea, argatroban has been approved for other thrombotic conditions, including peripheral arterial occlusive disease and acute cerebral thrombosis, indicating a precedent for its use beyond HIT. nih.gov
Future clinical trials focused on this compound will be essential to determine if its specific stereochemical configuration offers an improved efficacy or safety profile in these vulnerable patient populations.
Personalized Medicine Approaches based on Pharmacogenomics
The response to anticoagulant therapy can vary significantly among individuals due to genetic factors, comorbidities, and concomitant medications. Personalized medicine, guided by pharmacogenomics, aims to tailor drug therapy to an individual's genetic makeup to optimize outcomes. tandfonline.com
Argatroban is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. youtube.com It is well-established that genetic polymorphisms—variations in the genes encoding these enzymes—can lead to differences in enzyme activity. walshmedicalmedia.com Individuals can be classified as poor, intermediate, normal, or ultra-rapid metabolizers, which significantly impacts how they process drugs. walshmedicalmedia.com For example, genetic variants in CYP2C9 and VKORC1 are known to account for a large portion of the dose variability seen with warfarin (B611796). nih.gov
While specific pharmacogenomic studies on this compound are not yet available, this represents a critical area for future research. Key research questions include:
Do common polymorphisms in CYP3A4 or CYP3A5 affect the plasma concentrations and anticoagulant effect of this compound?
Can genetic testing predict which patients are at higher risk for bleeding or sub-therapeutic anticoagulation with this compound?
Furthermore, non-genetic patient factors also contribute to variability. A study in critically ill cardiac surgical patients found that argatroban's half-life was markedly increased and prolonged by hepatic dysfunction. nih.gov The same study revealed that patient age and serum albumin levels also significantly contributed to the variability in its anticoagulant activity. nih.gov A personalized approach to this compound therapy would therefore likely involve a combination of pharmacogenomic data and clinical factors to guide dosing.
Refined Monitoring Strategies for Specific Clinical Scenarios
Effective anticoagulation requires a balance between preventing thrombosis and causing bleeding, which hinges on reliable laboratory monitoring. The activated partial thromboplastin (B12709170) time (aPTT) is commonly used to monitor argatroban therapy. nih.gov However, its utility is increasingly questioned in specific, complex clinical situations.
Research has highlighted the limitations of current monitoring methods:
Reagent Variability : The aPTT is not a standardized test, and different laboratory reagents have varying responsiveness to argatroban, which can lead to inconsistent results and dosing errors. researchgate.net
Confounding Clinical Factors : In critically ill patients, such as those on ECMO, underlying coagulopathies and inflammation can independently affect the aPTT, making it an unreliable measure of argatroban's anticoagulant effect. drugbank.com One study found a poor correlation between argatroban plasma levels and aPTT in critically ill cardiac surgery patients. nih.gov
To address these challenges, more specific and reliable assays are being explored. Guidelines from some expert groups suggest that assays such as the dilute thrombin time , ecarin clotting time , or chromogenic anti-IIa assays may be preferred methods for monitoring. researchgate.net These tests are more specific to the activity of direct thrombin inhibitors and are less likely to be affected by other variables in the coagulation cascade. researchgate.net Future research should focus on validating these alternative monitoring strategies specifically for this compound, particularly in high-risk populations like those on ECMO or with severe hepatic impairment, to establish clear therapeutic ranges and improve safety.
Further Stereoisomer-Specific Research and Development of this compound
Argatroban is synthesized as a mixture of (21R) and (21S) diastereoisomers, typically in a ratio of approximately 64:36. mdpi.com These two molecules are stereoisomers, meaning they have the same chemical formula and connectivity but a different three-dimensional arrangement of atoms at a single chiral center (C21).
A pivotal study successfully separated the 21R and 21S isomers and conducted a detailed structural and physicochemical analysis. The research revealed that the two diastereoisomers possess different biological activity and aqueous solubility. mdpi.com This fundamental finding underscores the importance of studying each isomer individually.
The development of this compound as a single-isomer drug is a logical and scientifically driven future direction. A single-isomer product could offer several potential advantages over the current diastereomeric mixture, including:
Improved Potency and Selectivity : Isolating the more active isomer could lead to a more potent drug, potentially allowing for lower doses.
Predictable Pharmacokinetics : A single chemical entity eliminates the complexities of dealing with two different compounds that may have different rates of absorption, distribution, metabolism, and excretion.
Reduced Inter-individual Variability : A more predictable pharmacokinetic and pharmacodynamic profile could lead to a more consistent therapeutic response among patients.
All the emerging research areas discussed—from novel delivery systems and new indications to pharmacogenomic approaches and refined monitoring—must be re-evaluated through the lens of stereoisomer specificity. The distinct properties of this compound necessitate dedicated research to fully characterize its profile and optimize its therapeutic potential as a next-generation anticoagulant. mdpi.com
Q & A
Q. How can researchers prioritize unanswered questions about this compound’s interactions with novel anticoagulants?
- Methodological Answer : Use systematic review tools (PRISMA) to identify gaps in combination therapy studies. Prioritize questions via Delphi consensus panels involving hematologists and pharmacologists. Pilot in vitro drug-drug interaction assays (e.g., cytochrome P450 inhibition) to guide clinical trial design .
Data Management and Reproducibility
-
Table 1 : Key Data Types and Storage Guidelines for this compound Research
Data Type Storage Method Metadata Requirements PK/PD parameters FAIR-compliant repositories (e.g., Zenodo) Dose, sampling times, analytical method details Clinical trial records REDCap databases Patient IDs, inclusion/exclusion criteria, adverse events In vitro assay results Lab archives with version control Reagent lot numbers, equipment calibration dates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
